molecular formula C26H31ClN4O4S2 B2796357 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215314-27-4

5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2796357
CAS RN: 1215314-27-4
M. Wt: 563.13
InChI Key: FCDGTNTXSYHNGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C26H31ClN4O4S2 and its molecular weight is 563.13. The purity is usually 95%.
BenchChem offers high-quality 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial Activity : Thienopyridine derivatives have been synthesized and evaluated for their antimicrobial properties, demonstrating significant activity against bacterial and fungal strains. Compounds derived from pyridoxal hydrochloride and various N-arylcyanoacetamides showed efficacy comparable or even superior to standard drugs in some cases (Zhuravel et al., 2005).
  • Anticonvulsant and Cerebral Protective Agents : Novel tetrahydrothienopyridines were synthesized and evaluated for their anticonvulsant activity, showing significant effects against NMDA-induced seizures in mice. This research outlines the potential of thienopyridine derivatives as cerebral protective agents (Ohkubo et al., 1996).
  • Anticholinesterase Activity : Tetrahydrothienopyridine derivatives were found to exhibit new anticholinesterase activities, highlighting their potential in the development of therapeutic agents for diseases characterized by cholinergic dysfunction (Pietsch et al., 2007).

Molecular Hybridization and Drug Development

  • Mycobacterium Tuberculosis Inhibitors : A molecular hybridization approach was used to design and synthesize tetrahydrothienopyridine-3-carboxamide derivatives as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. This innovative strategy led to the identification of potent compounds with significant inhibitory activity, providing a foundation for the development of new antimycobacterial drugs (Samala et al., 2014).

properties

IUPAC Name

5,5,7,7-tetramethyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O4S2.ClH/c1-25(2)15-19-20(22(27)31)24(35-21(19)26(3,4)29-25)28-23(32)16-11-13-18(14-12-16)36(33,34)30(5)17-9-7-6-8-10-17;/h6-14,29H,15H2,1-5H3,(H2,27,31)(H,28,32);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDGTNTXSYHNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

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